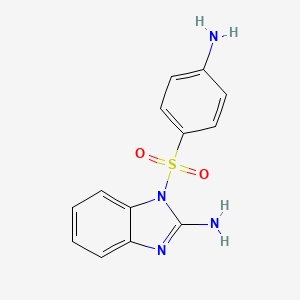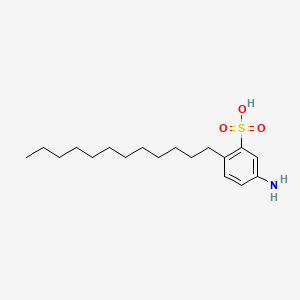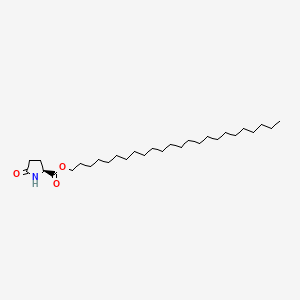
Tetracosyl 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C29H55NO3. It is characterized by its unique structure, which includes a five-membered ring, an ester group, and a secondary amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with tetracosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tetracosyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracosyl 5-oxo-L-prolinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tetracosyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as 5-oxo-L-prolinase, which catalyzes the hydrolysis of 5-oxo-L-proline to L-glutamate . This enzymatic reaction is crucial in various metabolic pathways, including the γ-glutamyl cycle .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: A precursor to Tetracosyl 5-oxo-L-prolinate, involved in similar metabolic pathways.
L-proline: A related amino acid with similar structural features but different functional properties.
Tetracosanol: The alcohol component used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long alkyl chain (tetracosyl group) with a 5-oxo-L-proline moiety.
Properties
CAS No. |
37673-40-8 |
|---|---|
Molecular Formula |
C29H55NO3 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
tetracosyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H55NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-33-29(32)27-24-25-28(31)30-27/h27H,2-26H2,1H3,(H,30,31)/t27-/m0/s1 |
InChI Key |
GNYRACNVVQQBII-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


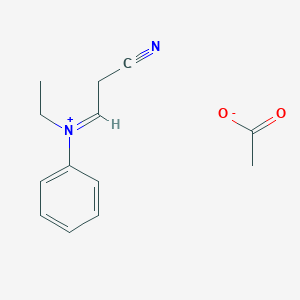
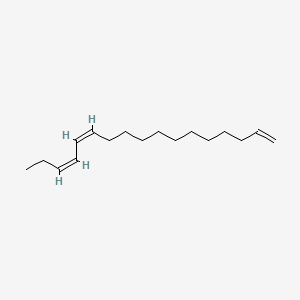


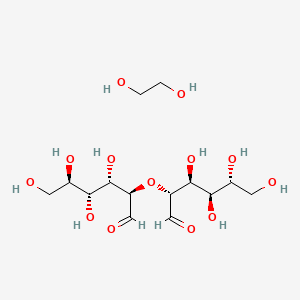
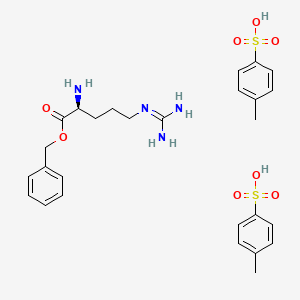
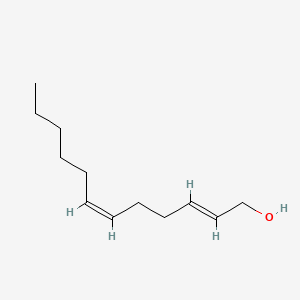
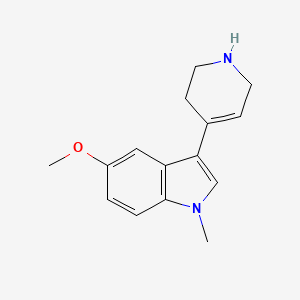
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

